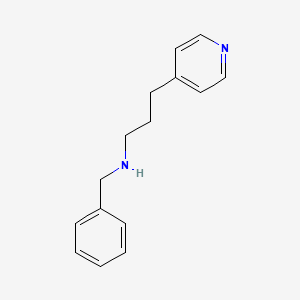

Benzyl-(3-pyridin-4-yl-propyl)-amine

Description

Benzyl-(3-pyridin-4-yl-propyl)-amine is a tertiary amine featuring a benzyl group attached to a propyl chain terminating in a pyridine ring at the 4-position. This structure combines aromatic (benzyl and pyridine) and aliphatic (propyl) components, making it a versatile intermediate in organic synthesis and drug discovery. For example, hydrogenation of protected amines using palladium catalysts (e.g., Pd(OH)₂/C) under hydrogen pressure (15–60 psi) in solvents like ethanol or methanol could be applicable . Additionally, reductive amination steps involving titanium(IV) isopropoxide, as described for structurally related piperidine derivatives, might also be relevant .

Properties

IUPAC Name |

N-benzyl-3-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-5-15(6-3-1)13-17-10-4-7-14-8-11-16-12-9-14/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBDSDXSLDFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-pyridin-4-yl-propyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with benzyl chloride and 3-pyridin-4-yl-propylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: Benzyl chloride is added dropwise to a solution of 3-pyridin-4-yl-propylamine in an appropriate solvent like ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Formation of benzyl-(3-pyridin-4-yl-propyl)-amide or benzyl-(3-pyridin-4-yl-propyl)-carboxylic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Benzyl-(3-pyridin-4-yl-propyl)-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest interactions with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study evaluated the compound's effects on serotonin and norepinephrine reuptake inhibition, showing promising results in preclinical models of depression. The compound exhibited a dose-dependent increase in serotonin levels, indicating potential antidepressant properties.

Cancer Research

Antitumor Activity:

Research has highlighted the compound's cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 12 | Inhibition of angiogenesis |

Case Study: Breast Cancer Treatment

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours. This effect was attributed to apoptosis, confirmed by increased caspase activity and DNA fragmentation assays.

Neurological Applications

Neuropharmacology:

The compound's interaction with neurotransmitter systems suggests applications in treating neurological disorders such as anxiety and schizophrenia.

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A (Serotonin) | 25 |

| D2 (Dopamine) | 50 |

| α1 (Adrenergic) | 100 |

Case Study: Anxiety Models

In animal models, administration of this compound resulted in reduced anxiety-like behavior, as measured by the elevated plus maze test. These findings support its potential use as an anxiolytic agent.

Industrial Applications

This compound is also being explored for its utility in developing new materials, particularly in coatings and polymers due to its unique chemical structure that enhances material properties.

Safety and Toxicity Profile

While the therapeutic potential is promising, preliminary toxicity studies indicate that at higher concentrations (above 50 µM), the compound may induce cytotoxicity in non-target cells. Further investigations are necessary to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of Benzyl-(3-pyridin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The pyridin-4-yl group may complicate crystallization or spectroscopic characterization, necessitating advanced tools like SHELXL or SIR97 for structural validation .

- Industrial Relevance : Suppliers like ChemExper and Pharmint highlight commercial interest in benzyl-amine derivatives, particularly for high-throughput pharmaceutical pipelines .

Biological Activity

Benzyl-(3-pyridin-4-yl-propyl)-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : this compound consists of a benzyl group attached to a 3-pyridin-4-yl-propyl amine moiety. Its molecular formula is CHN.

Synthesis : The synthesis typically involves the nucleophilic substitution of benzyl chloride with 3-pyridin-4-yl-propylamine in the presence of a base like sodium hydroxide or potassium carbonate. This reaction is carried out in solvents such as ethanol or acetonitrile, followed by purification techniques like recrystallization or column chromatography.

This compound interacts with specific molecular targets, including enzymes and receptors. It can bind to both active sites and allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, which are context-dependent based on the target protein involved.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated inhibition zones ranging from 18 mm to 24 mm against various bacterial strains .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 21 |

| Bacillus subtilis | 20 |

| Salmonella typhi | 19 |

Antifungal Activity

The compound has also shown antifungal activity, although specific data on this compound is limited. Related pyridine derivatives have been noted for their efficacy against fungal pathogens, suggesting potential for this compound in antifungal applications .

Neuropathic Pain

Recent studies have explored the role of this compound as a potential therapeutic agent for neuropathic pain. In animal models, it has been shown to induce antiallodynic effects, significantly reversing mechanical allodynia through sigma receptor antagonism . This suggests its utility in treating chronic pain conditions.

Cancer Research

While direct studies on the anticancer effects of this compound are scarce, related compounds in its class have demonstrated moderate cytotoxicity against various cancer cell lines. For example, pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various pyridine derivatives found that modifications on the phenyl ring significantly enhanced antibacterial activity. The inclusion of electron-donating or withdrawing groups was crucial in determining the potency against bacterial strains .

- Neuropathic Pain Model : In a proof-of-concept study, a compound structurally similar to this compound showed robust efficacy in reducing pain responses in neuropathic models, highlighting its therapeutic potential in pain management .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl-(3-pyridin-4-yl-propyl)-amine?

The compound can be synthesized via Schiff base formation followed by reductive amination. For example, condensation of pyridine-containing aldehydes with benzylamine derivatives in ethanol, catalyzed by acetic acid, yields intermediates that are subsequently reduced. Similar protocols using sodium hypochlorite for cyclization or sodium borohydride for partial reduction are documented in analogous amine syntheses . Purification often involves vacuum filtration and recrystallization from solvents like methanol or toluene .

Q. How is the structural characterization of this compound performed?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) are critical. Key signals include aromatic protons (δ 7.2–8.1 ppm), methylene groups adjacent to nitrogen (δ 3.8–4.2 ppm), and pyridyl protons (δ 6.7–7.6 ppm). Referencing against residual solvent peaks ensures accuracy .

- FTIR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) confirm functional groups .

Q. What crystallographic tools are suitable for resolving its 3D structure?

SHELX (e.g., SHELXL for refinement) and SIR97 (for direct methods in structure solution) are widely used. These programs handle high-resolution data and twinned crystals, enabling precise determination of bond lengths and angles .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?

Contradictions may arise from solvent effects , tautomerism , or dynamic processes . For example, DMSO-d6 can induce peak broadening due to hydrogen bonding. Variable-temperature NMR or NOESY experiments (as used in compound 3j ) help identify conformational exchanges. Alternative deuteration (e.g., benzyl-d₇ analogs ) can simplify spectra.

Q. What strategies optimize reaction yields in reductive amination steps?

Key parameters include:

- Catalyst choice : Titanium(IV) isopropoxide enhances imine reduction efficiency .

- Stoichiometry : Excess amine or aldehyde (1.2–1.5 eq.) drives equilibrium.

- Solvent selection : Methanol or ethanol improves solubility of intermediates .

Q. How is stereochemical configuration determined for chiral derivatives?

Q. What computational methods validate experimental crystallographic data?

Density Functional Theory (DFT) calculations compare experimental bond lengths/angles with theoretical models. Software like Gaussian or ORCA interfaces with SHELX-refined structures to assess accuracy .

Methodological Challenges

Q. How are impurities in final products identified and mitigated?

- LC-MS or HRMS : Detects byproducts (e.g., over-reduced or oxidized species) via mass discrepancies .

- Chromatography : Gradient elution in HPLC or flash chromatography isolates minor impurities.

Q. What protocols address low solubility in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.